![molecular formula C14H18FN3O3 B14599206 1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid CAS No. 58853-31-9](/img/structure/B14599206.png)
1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid is a compound that combines the structural features of imidazole and a fluorophenyl group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The addition of a fluorophenyl group enhances the compound’s chemical properties, making it useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenyl)pentyl]imidazole typically involves the reaction of an imidazole derivative with a fluorophenyl-substituted alkyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-Fluorophenyl)pentyl]imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Aplicaciones Científicas De Investigación
1-[2-(4-Fluorophenyl)pentyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Fluorophenyl)pentyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)imidazole: A simpler analog with similar chemical properties.
2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine: Another fluorophenyl-substituted imidazole derivative with distinct biological activities.
4-(4-Fluorophenyl)-1H-imidazole: A related compound with potential therapeutic applications.
Uniqueness
1-[2-(4-Fluorophenyl)pentyl]imidazole stands out due to its unique combination of the imidazole ring and a pentyl chain, which can enhance its chemical reactivity and biological activity. The presence of the fluorophenyl group further distinguishes it by providing additional sites for chemical modification and interaction with biological targets.
Propiedades
Número CAS |
58853-31-9 |
|---|---|
Fórmula molecular |
C14H18FN3O3 |
Peso molecular |
295.31 g/mol |
Nombre IUPAC |
1-[2-(4-fluorophenyl)pentyl]imidazole;nitric acid |
InChI |
InChI=1S/C14H17FN2.HNO3/c1-2-3-13(10-17-9-8-16-11-17)12-4-6-14(15)7-5-12;2-1(3)4/h4-9,11,13H,2-3,10H2,1H3;(H,2,3,4) |
Clave InChI |
SDSVJCUNZXLEEM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN1C=CN=C1)C2=CC=C(C=C2)F.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


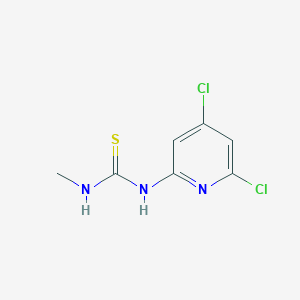
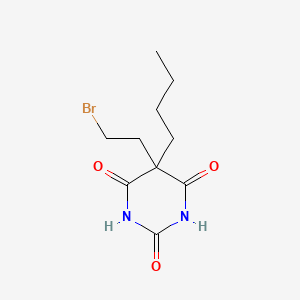
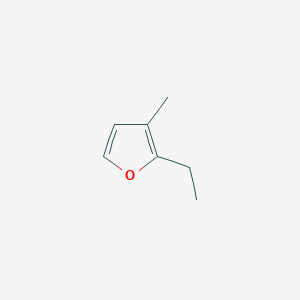

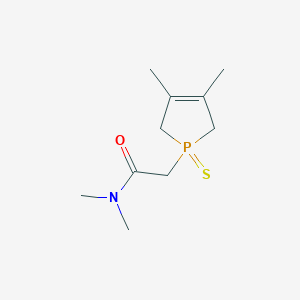

![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
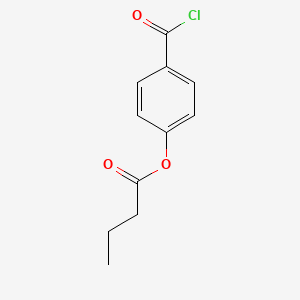
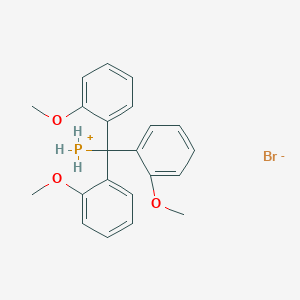


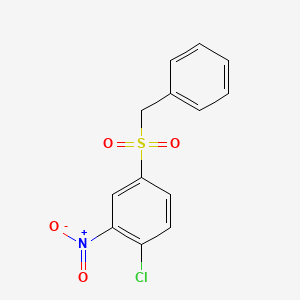

![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)
